![molecular formula C7H7N3O B3011753 [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol CAS No. 265643-91-2](/img/structure/B3011753.png)

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol

Vue d'ensemble

Description

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities. It is commonly found in various medicinal compounds and exhibits a range of pharmacological properties .

Mécanisme D'action

Target of Action

The primary targets of [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol are diverse and include RORγt , PHD-1 , JAK1 , and JAK2 . These targets play crucial roles in various biological processes. For instance, RORγt is a nuclear receptor that plays a key role in the differentiation of Th17 cells, which are involved in autoimmune diseases . JAK1 and JAK2 are members of the Janus kinase family, which play a key role in cytokine signaling .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their activity . For instance, it can act as an inverse agonist for RORγt, an inhibitor for PHD-1, and a kinase inhibitor for JAK1 and JAK2 . The exact nature of these interactions and the resulting changes in target activity can vary depending on the specific target and the context in which the interaction occurs.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting JAK1 and JAK2, it can modulate the JAK-STAT signaling pathway, which plays a crucial role in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus . The compound’s action on RORγt can impact the Th17 cell differentiation pathway, while its inhibition of PHD-1 can affect the HIF pathway .

Result of Action

The molecular and cellular effects of the compound’s action can be diverse, depending on the specific target and pathway involved. For instance, its action on JAK1 and JAK2 can lead to the inhibition of cytokine signaling, which can have downstream effects on immune response . Its action on RORγt can affect Th17 cell differentiation, potentially impacting autoimmune responses . Furthermore, its inhibition of PHD-1 can modulate the cellular response to hypoxia .

Analyse Biochimique

Biochemical Properties

Compounds in the 1,2,4-triazolo[1,5-a]pyridine class have been found to interact with various enzymes and proteins . For instance, they have been reported to act as inhibitors of Janus kinases (JAK1 and JAK2)

Cellular Effects

Related 1,2,4-triazolo[1,5-a]pyridine compounds have been reported to exhibit various activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These activities suggest that [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol could potentially influence cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given the reported activities of related compounds, it is plausible that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide. More environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide can also be used .

Industrial Production Methods

Industrial production of [1,2,4]triazolo[1,5-a]pyridines often involves large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like selenium dioxide.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

Oxidation: Selenium dioxide in glacial acetic acid.

Reduction: Hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dibromomethyl or hydroxy derivatives .

Applications De Recherche Scientifique

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the design of efficient light-emitting materials for phosphorescent OLED devices.

Comparaison Avec Des Composés Similaires

Similar Compounds

[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine fused ring structure and exhibit comparable biological activities.

8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: This compound has similar chemical properties and is used in similar applications.

Uniqueness

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as an inverse agonist and enzyme inhibitor makes it particularly valuable in medicinal chemistry .

Propriétés

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-5-6-8-7-3-1-2-4-10(7)9-6/h1-4,11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFMXYHKQSUHPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NN2C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

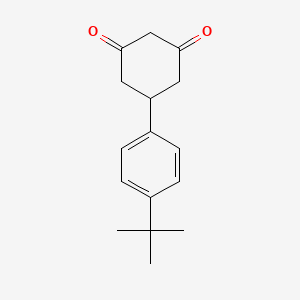

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3011671.png)

![(2,2-Difluorospiro[2.2]pentan-1-yl)methanol](/img/structure/B3011675.png)

![Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B3011677.png)

![5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline](/img/structure/B3011685.png)

![2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3011686.png)

![(E)-1,1,1-trifluoro-4-{4-[3-(trifluoromethyl)phenyl]piperazino}-3-buten-2-one](/img/structure/B3011691.png)